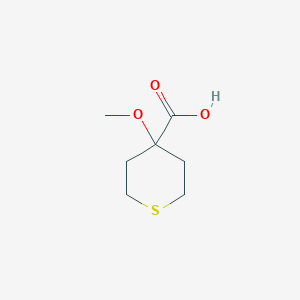![molecular formula C12H12ClNO3 B2783234 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 878617-62-0](/img/structure/B2783234.png)
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one has been used in a variety of scientific research applications. It has been used as a model compound for the study of the structure and reactivity of benzo[1,4]oxazin-3-one derivatives, as well as for the study of the mechanism of action of related compounds. It has also been used to study the inhibition of enzymes involved in the synthesis of fatty acids, and as a potential inhibitor of the enzyme acetyl-CoA carboxylase.
作用机制
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in the synthesis of fatty acids. The compound binds to the enzyme, preventing it from catalyzing the reaction. This inhibition is reversible, meaning that the enzyme can be reactivated when the compound is removed.
Biochemical and Physiological Effects
The inhibition of acetyl-CoA carboxylase by this compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the synthesis of fatty acids, leading to decreased levels of cholesterol and triglycerides in the blood. In addition, this compound has been shown to reduce the synthesis of ketone bodies, leading to a decrease in the levels of ketone bodies in the blood.
实验室实验的优点和局限性
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also stable under a variety of conditions. In addition, this compound has been shown to be effective in a wide range of animal models. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the use of 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one in research. For example, further studies could be conducted to investigate the effects of this compound on other enzymes involved in fatty acid synthesis. In addition, this compound could be used to study the effects of fatty acid synthesis inhibition on other physiological processes, such as inflammation and insulin sensitivity. Finally, this compound could be used in combination with other compounds to study synergistic effects on fatty acid synthesis.
合成方法
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one is synthesized by a multi-step process involving the condensation of 4-methyl-4H-benzo[1,4]oxazin-3-one with 2-chloro-propionyl chloride. This process is conducted in a polar solvent such as acetonitrile, and requires the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is then followed by a series of purification steps, such as recrystallization. The final product is a white crystalline solid with a melting point of 135-137°C.
属性
IUPAC Name |
6-(2-chloropropanoyl)-4-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-7(13)12(16)8-3-4-10-9(5-8)14(2)11(15)6-17-10/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIRCNCAWHVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2-Ethenylsulfonylethyl)pyrrolidin-2-yl]-1,3-dimethylpyrazole](/img/structure/B2783152.png)
![N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2783153.png)




![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)

![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)

![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783167.png)
![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)
